N-[3-(1,3-benzoxazol-2-yl)phenyl]-2,4-dimethylbenzamide
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Overview
Description
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2,4-dimethylbenzamide is a complex organic compound known for its diverse applications in scientific research. This compound features a benzoxazole moiety, which is a bicyclic structure consisting of a benzene ring fused to an oxazole ring. The presence of this moiety imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2,4-dimethylbenzamide typically involves the cyclization of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. Common catalysts used include nanocatalysts, metal catalysts, and ionic liquid catalysts .
Industrial Production Methods
Industrial production methods for this compound often involve the use of high-yield synthetic routes that can be scaled up efficiently. These methods may include the use of continuous flow reactors and advanced catalytic systems to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2,4-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2,4-dimethylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The benzoxazole moiety is known to interact with various enzymes and receptors, leading to its biological effects. For instance, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-[3-(benzimidazol-2-ylamino)phenyl]amine: Similar in structure but contains a benzimidazole moiety instead of a benzoxazole moiety.
2-phenyl benzoxazole sulfonamide: Another benzoxazole derivative with different substituents.
Uniqueness
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2,4-dimethylbenzamide is unique due to its specific substitution pattern and the presence of both benzoxazole and benzamide functionalities. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C22H18N2O2 |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2,4-dimethylbenzamide |
InChI |
InChI=1S/C22H18N2O2/c1-14-10-11-18(15(2)12-14)21(25)23-17-7-5-6-16(13-17)22-24-19-8-3-4-9-20(19)26-22/h3-13H,1-2H3,(H,23,25) |
InChI Key |
YPELZSDGISAAKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3)C |
Origin of Product |
United States |
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